5-Hydroxynaphthalene-2-carbonitrile
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Overview
Description
5-Hydroxy-2-naphthonitrile is an organic compound with the molecular formula C11H7NO It is a derivative of naphthalene, featuring both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-2-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus(V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods
Industrial production of 5-Hydroxy-2-naphthonitrile typically involves the dehydration of amides or the reaction of halogenoalkanes with cyanide under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers and esters
Scientific Research Applications
5-Hydroxy-2-naphthonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-naphthonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-naphthonitrile
- 6-Hydroxy-2-naphthonitrile
- 5-Formyl-6-hydroxy-2-naphthonitrile
Uniqueness
5-Hydroxy-2-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H7NO |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-hydroxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6,13H |
InChI Key |
HWENTFJGRYTIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)O |
Origin of Product |
United States |
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